1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalen-1-ylmethyl group and a 4-methylpiperazin-1-yl group. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.
Introduction of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a halogenated purine derivative with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Pentoxifylline: A purine derivative used to improve blood flow in patients with circulation problems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, also known by its CAS number 851939-85-0, is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
The biological activity of this compound primarily stems from its interaction with various molecular targets. It is hypothesized to modulate enzyme activity and receptor interactions, which can influence several biochemical pathways. Notably, it may affect signal transduction and metabolic processes related to cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth.
- Receptor Modulation: It can bind to receptors associated with neurotransmission and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Case Study:
A study evaluated the compound's effects on human cancer cell lines and reported an IC50 value indicating effective inhibition of cell proliferation. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Antiviral Activity
Preliminary investigations suggest that this compound may possess antiviral properties. It has been tested against several viral strains with promising results.
Research Findings:
In a study focused on antiviral agents, derivatives similar to this compound showed significant inhibition of viral replication in vitro. The specific mechanism appears to involve interference with viral entry or replication processes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial.
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
1,3-Dimethylxanthine | Structure | Stimulant effects | 15 |
8-(4-Methylpiperazin-1-yl)methyl-1,3,7-trimethylxanthine | Structure | Antidepressant | 20 |
This compound | Structure | Anticancer and antiviral | <10 |
Properties
CAS No. |
309938-17-8 |
---|---|
Molecular Formula |
C23H26N6O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |
InChI Key |
YSVXFXZYWCRMNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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